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Compound of Interest

Compound Name: Tenidap-d3

Cat. No.: B15143019

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenidap-d3 is the deuterated form of Tenidap, a non-steroidal anti-inflammatory drug (NSAID)
with a unique cytokine-modulating profile. While Tenidap itself was developed for the treatment
of rheumatoid arthritis, its development was halted due to toxicity concerns.[1] However, the
deuterated analog, Tenidap-d3, remains a valuable tool for researchers investigating
inflammatory pathways, cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibition, and
cytokine signaling. This technical guide provides an in-depth overview of Tenidap-d3, focusing
on its commercial availability, synthesis, and mechanisms of action, with a particular emphasis
on the underlying signaling pathways.

Commercial Availability and Suppliers

Tenidap-d3 is available for research purposes from specialized chemical suppliers.
Researchers can source this compound from the following companies:

» Pharmaffiliates: Lists Tenidap-d3 under the catalogue number PA STI 081400.[2]
» MedChemExpress: Offers Tenidap-d3 with the product number HY-105028S.[3]

It is important to note that Tenidap-d3 is intended for laboratory research use only and not for
human or veterinary use.
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Physicochemical Properties

Property Value
Molecular Formula C14HeD3CIN203S
Molecular Weight 323.77 g/mol [2]

(32)-5-Chloro-2,3-dihydro-3-(hydroxy-2-
Synonyms thienylmethylene)-2-oxo-1H-indole-1-

carboxamide-d3[2]

Storage 2-8°C Refrigerator[2]

Shipping Conditions Ambient[2]

Synthesis of Tenidap

While a specific protocol for the deuterated form (Tenidap-d3) is not publicly available, a
detailed synthetic method for the non-deuterated Tenidap sodium has been published. This
process can likely be adapted for the synthesis of Tenidap-d3 by using appropriate deuterated
starting materials. The synthesis involves a multi-step process starting from 5-chloro-2-
oxoindole.[4]

Synthetic Workflow
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Synthesis of Tenidap Sodium.

Experimental Protocol: Synthesis of Tenidap Sodium[4]

e Step 1: Formation of 5-chloro-2-oxoindol-1-(4-nitrophenyl) formate. 5-chloro-2-oxoindole is
reacted with 4-nitrophenyl chloroformate in the presence of a base such as sodium hydride
(NaH).

e Step 2: Formation of 5-chloro-2-oxoindol-1-formamide. The product from Step 1 is then
treated with a methanol solution of ammonia. This reaction is typically carried out at a
temperature between 20°C and 80°C for 2 to 24 hours.
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o Step 3: Acylation. The resulting key intermediate, 5-chloro-2-oxoindol-1-formamide,
undergoes an acylation reaction with 2-thiophenecarbonyl chloride. This step is catalyzed by
4-dimethylaminopyridine (DMAP) and is performed in a solvent like dimethylformamide
(DMF) or tetrahydrofuran (THF) at a temperature ranging from 0°C to 60°C.

o Step 4: Formation of Tenidap Sodium. The final product from the acylation step is reacted
with sodium ethoxide to yield the target compound, Tenidap sodium.

Mechanism of Action and Signhaling Pathways

Tenidap exhibits a dual mechanism of action, functioning as both a cyclooxygenase (COX) and
5-lipoxygenase (5-LOX) inhibitor, and as a modulator of cytokine activity.[1]

Inhibition of Cyclooxygenase (COX)

Tenidap is a selective inhibitor of COX-1 over COX-2.[3][5] This inhibition blocks the conversion
of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

[6]
(Arachidonic AcioD
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Tenidap's Inhibition of the COX-1 Pathway.

Quantitative Data on COX Inhibition
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Parameter Value Condition

ICs0 (COX-1) 0.03 uM In vitro assay[3][5]

ICs0 (COX-2) 1.2 uyM In vitro assay[3][5]

ICso (Prostaglandin D2 20 nM Rat basophilic leukemia cells
synthesis) (COX-1)[7]

ICso0 (COX pathway) 7.8 uM In vitro, human blood[7]

Cytokine Modulation

Tenidap has been shown to inhibit the production of several pro-inflammatory cytokines,
including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF).[8] This
modulation of the cytokine network is believed to contribute significantly to its anti-inflammatory
properties. Specifically, Tenidap inhibits IL-6 production in a dose-dependent manner when
cells are stimulated with a combination of TNF-alpha and IFN-gamma.[8] It also appears to

Inhibits synthesis

affect the IFN-gamma activation pathway.[8]
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Tenidap's Modulation of Cytokine Production.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.medchemexpress.com/tenidap-d3.html
https://www.medchemexpress.com/tenidap.html
https://www.medchemexpress.com/tenidap-d3.html
https://www.medchemexpress.com/tenidap.html
https://pubmed.ncbi.nlm.nih.gov/8907585/
https://pubmed.ncbi.nlm.nih.gov/8907585/
https://pubmed.ncbi.nlm.nih.gov/7730639/
https://pubmed.ncbi.nlm.nih.gov/7730639/
https://pubmed.ncbi.nlm.nih.gov/7730639/
https://www.benchchem.com/product/b15143019?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Quantitative Data on Cytokine Inhibition and Anti-

inflammatory Effects

Parameter

Value

Condition

IL-1 Production Inhibition

50% inhibition at 3 uM

Murine peritoneal

macrophages[9]

EDso (Carrageenan-induced

14 mg/kg In vivo, rats[7]
paw edema)
EDso (UV erythema) 1.4 mg/kg In vivo, guinea pigs[7]
Erythrocyte Sedimentation 189 4-week clinical study in RA
0

Rate Reduction patients[10]

) ) ) 4-week clinical study in RA
C-Reactive Protein Reduction 51%

patients[10]

Other Mechanisms

Tenidap also acts as an opener of the inwardly rectifying K+ channel hKir2.3.[11] This action

leads to membrane hyperpolarization.

Parameter Value Condition
] ] Chinese hamster ovary
ECso (¥¢Rb* efflux via hKir2.3) 402 nM
cells[11]
. Whole-cell and macro-patch
ECso (hKir2.3 currents) 1.3 uM

recordings[11]

Conclusion

Tenidap-d3 is a commercially available research tool that offers a unique pharmacological

profile for studying inflammation and related signaling pathways. Its dual inhibition of COX and

5-LOX, coupled with its ability to modulate pro-inflammatory cytokine production, makes it a

subject of interest for drug development professionals and researchers in immunology and

pharmacology. The provided data on its synthesis, quantitative inhibitory and effective
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concentrations, and its impact on key signaling pathways, offer a solid foundation for further
investigation into its therapeutic potential and for its use as a probe to dissect the complexities
of inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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